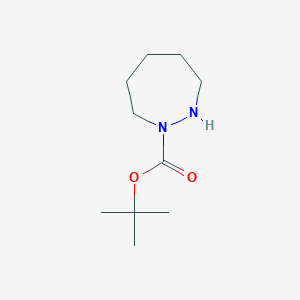

Tert-butyl 1,2-diazepane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-butyl 1,2-diazepane-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. It is particularly significant in the context of Rho-kinase inhibitors, such as K-115, which have therapeutic potential. The compound's structure is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a tert-butyl carboxylate group .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through different synthetic routes. One practical approach involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol, which is derived from commercially available (S)- or (R)-2-aminopropan-1-ol . Another method for synthesizing related ester compounds involves the in situ generation of diazoalkanes by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene, followed by esterification with carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be elucidated using spectroscopic methods such as NMR spectroscopy and high-resolution mass spectrometry. Additionally, the exact structure can be determined by single crystal X-ray diffraction analysis. For example, the related compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been characterized to have an orthorhombic space group with specific cell parameters, indicating a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

The this compound framework can undergo various chemical reactions. For instance, lithiation of tert-butyl cyclopropanecarboxylates followed by reactions with different electrophiles can lead to α-substituted esters. These esters can then be converted to carboxylic acids or reduced to cyclopropanemethanols . The versatility in chemical reactions highlights the compound's utility in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting the compound's reactivity and solubility. The diazepane ring can adopt different conformations, as seen in the related compound 2,2-di-tert-butyl-1,3-diaza-2-silacyclopentane, which exists as a mixture of two conformers with different N-H bond orientations relative to the adjacent CH2 groups . These properties are crucial for understanding the behavior of the compound in various chemical environments and for optimizing its use in synthesis.

Safety and Hazards

Tert-butyl 1,2-diazepane-1-carboxylate has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These hazard statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-12/h11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPUYKCOMIFDPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640002 |

Source

|

| Record name | tert-Butyl 1,2-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

443295-32-7 |

Source

|

| Record name | tert-Butyl 1,2-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)

![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)

![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)